molecular formula C14H18ClNO2 B5301910 8-(3-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(3-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B5301910
M. Wt: 267.75 g/mol
InChI Key: HANVYZGHQSYHHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C14H18ClNO2 and its molecular weight is 267.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.1026065 g/mol and the complexity rating of the compound is 271. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 8-(3-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, a type of programmed cell death . This pathway is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .

Mode of Action

The compound interacts with RIPK1 by inserting its benzyl groups into a deep hydrophobic pocket of the protein, forming T-shaped π–π interactions . This interaction inhibits the activity of RIPK1, thereby disrupting the necroptosis signaling pathway .

Biochemical Pathways

The inhibition of RIPK1 by this compound affects the necroptosis signaling pathway . This pathway involves other proteins such as RIPK3 and the mixed lineage kinase domain-like protein (MLKL) pseudokinase . The disruption of this pathway can alleviate the symptoms of diseases associated with necroptosis .

Pharmacokinetics

The pharmacokinetic properties of 8-(3-chlorobenzyl)-1,4-dioxa-8-azaspiro[4The compound’s molecular weight is294.73 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The inhibition of RIPK1 by this compound disrupts the necroptosis signaling pathway . This disruption can prevent the progression of diseases associated with necroptosis, such as inflammatory, neurodegenerative, infectious, and malignant diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s Log Kow (KOWWIN v1.67 estimate) is 4.59 , suggesting that it is moderately lipophilic This property can affect its distribution within the body and its interaction with biological membranes.

Properties

IUPAC Name

8-[(3-chlorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c15-13-3-1-2-12(10-13)11-16-6-4-14(5-7-16)17-8-9-18-14/h1-3,10H,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANVYZGHQSYHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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